![molecular formula C52H64O13Si2 B1627122 [(2R,3R,4R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate CAS No. 308103-45-9](/img/structure/B1627122.png)
[(2R,3R,4R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3R,4R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate is a complex organic compound. It features multiple protective groups, including tert-butyl(diphenyl)silyl and acetyl groups, which are commonly used in organic synthesis to protect hydroxyl functionalities during multi-step synthetic procedures.
Preparation Methods
The synthesis of [(2R,3R,4R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate involves several steps. The key steps include the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride and acetyl chloride. The reaction conditions typically involve the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The double bond in the hex-5-enitol moiety can be reduced to a single bond using hydrogenation.
Scientific Research Applications
[(2R,3R,4R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of carbohydrate chemistry and glycosylation processes.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves the selective protection and deprotection of hydroxyl groups. The tert-butyl(diphenyl)silyl groups provide stability against acidic hydrolysis, allowing for selective reactions at other functional groups. The acetyl groups can be removed under basic conditions to reveal the free hydroxyl groups, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyldimethylsilyl ethers: These compounds also use silyl protective groups but with different steric and electronic properties.
Acetyl-protected sugars: These compounds use acetyl groups for protection but may lack the silyl groups, making them less stable under certain conditions
The uniqueness of [(2R,3R,4R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate lies in its combination of protective groups, which provides a balance of stability and reactivity, making it a valuable intermediate in complex organic synthesis.
Properties
CAS No. |
308103-45-9 |
|---|---|
Molecular Formula |
C52H64O13Si2 |
Molecular Weight |
953.2 g/mol |
IUPAC Name |
[(2R,3R,4R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate |
InChI |
InChI=1S/C52H64O13Si2/c1-35(53)60-43-31-32-57-44(33-58-66(51(5,6)7,39-23-15-11-16-24-39)40-25-17-12-18-26-40)46(43)65-50-49(63-38(4)56)48(62-37(3)55)47(61-36(2)54)45(64-50)34-59-67(52(8,9)10,41-27-19-13-20-28-41)42-29-21-14-22-30-42/h11-32,43-50H,33-34H2,1-10H3/t43-,44-,45-,46-,47+,48+,49-,50?/m1/s1 |
InChI Key |
RNGIQPVDHUSLDB-XJJBAVGBSA-N |
SMILES |
CC(=O)OC1C=COC(C1OC2C(C(C(C(O2)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C)CO[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C(C)(C)C |
Isomeric SMILES |
CC(=O)O[C@@H]1C=CO[C@@H]([C@@H]1OC2[C@@H]([C@H]([C@H]([C@H](O2)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C)CO[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C(C)(C)C |
Canonical SMILES |
CC(=O)OC1C=COC(C1OC2C(C(C(C(O2)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C)CO[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


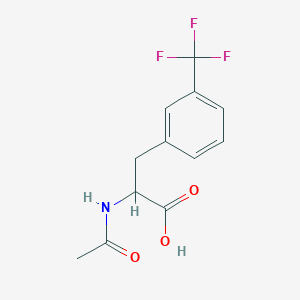
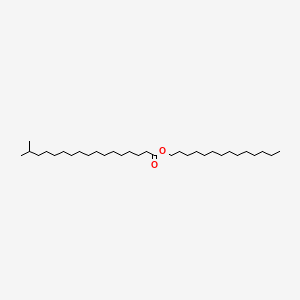
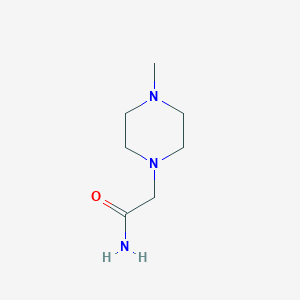
![2,2',2'',2'''-{(E)-Ethene-1,2-diylbis[(6-hydroxy-3,1-phenylene)methylenenitrilo]}tetraacetic acid](/img/structure/B1627046.png)
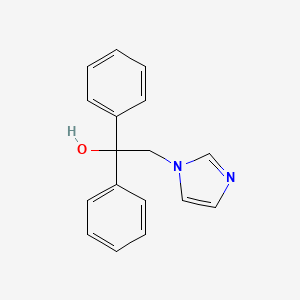
![2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B1627051.png)
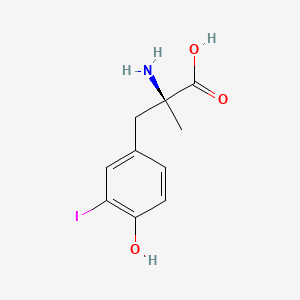
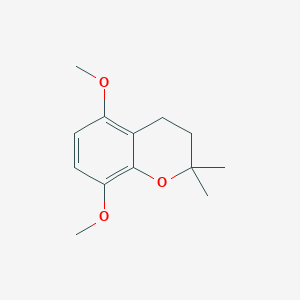
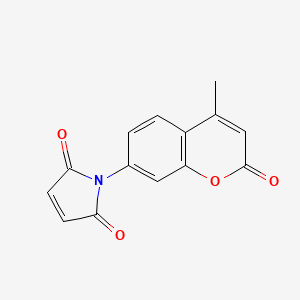
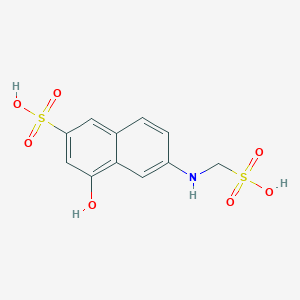
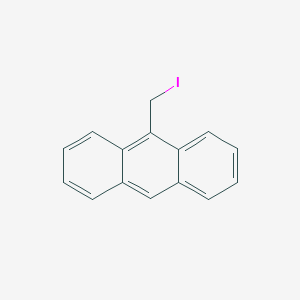
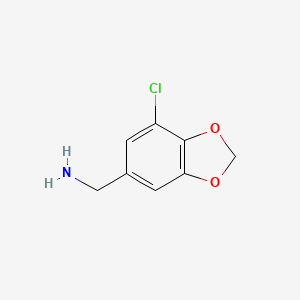
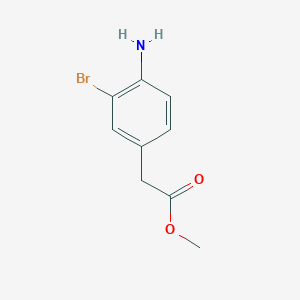
![5-Chlorobenzo[c]isothiazol-3-amine](/img/structure/B1627061.png)
